molecular formula C26H23N3O4 B11670281 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11670281
M. Wt: 441.5 g/mol
InChI Key: KGWJKHNQEUXZHS-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The structure features a 4-methoxyphenyl substituent at position 3 and a 3-nitrophenyl group at position 11. The methoxy group is electron-donating, enhancing solubility in polar solvents, while the nitro group is strongly electron-withdrawing, influencing electronic distribution and intermolecular interactions. These substituents modulate physicochemical properties (e.g., melting point, stability) and biological activity, making the compound a candidate for pharmacological studies .

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23N3O4/c1-33-20-11-9-16(10-12-20)18-14-23-25(24(30)15-18)26(17-5-4-6-19(13-17)29(31)32)28-22-8-3-2-7-21(22)27-23/h2-13,18,26-28H,14-15H2,1H3

InChI Key

KGWJKHNQEUXZHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzaldehyde derivatives with diamines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine to facilitate the formation of the diazepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methoxy position.

Scientific Research Applications

3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs, focusing on substituents, molecular properties, and biological activities:

Compound Name & Substituents (Positions 3 & 11) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes References
Target Compound : 3-(4-MeO-Ph), 11-(3-NO₂-Ph) C₂₈H₂₃N₃O₄* ~415–420 (estimated) Not reported Structural focus; nitro group may enhance binding to electron-deficient targets
3,3-Dimethyl-11-(3-NO₂-Ph) (4e) C₂₁H₂₁N₃O₃ 379.41 262–264 High thermal stability due to nitro group
11-(4-Cl-3-NO₂-Ph)-3,3-dimethyl C₂₁H₂₀ClN₃O₃ 397.86 Not reported Chloro-nitro substitution; potential halogen bonding
3-(4-MeO-Ph)-11-[4-(CF₃)-Ph] C₂₇H₂₃F₃N₂O₂ 464.49 Not reported Trifluoromethyl enhances lipophilicity
FC2: 7-Benzoyl-11-(Indol-3-yl) C₂₄H₂₁N₃O₂ 383.45 Not reported Selective toxicity in cancer cells (IC₅₀: 10 µM)
Benzodiazepine-Triazole Hybrid (Compound 93) C₂₈H₂₇ClN₆O₃ 490.99 Not reported BuChE inhibition (IC₅₀: 0.2 µM)
11-(4-MeO-Ph)-3,3-dimethyl (4c) C₂₂H₂₄N₂O₂ 348.44 198–200 Lower melting point due to methoxy group
11-(4-Cl-Ph)-3-Ph C₂₆H₂₁ClN₂O 416.91 Not reported Chlorophenyl enhances hydrophobicity

*Estimated molecular formula based on structural analogy.

Key Observations:

Substituent Effects on Physical Properties: Nitro groups (e.g., in 4e) correlate with higher melting points (262–264°C) compared to methoxy-substituted analogs (198–200°C for 4c) due to stronger dipole interactions .

Biological Activity :

  • FC2’s indole substituent confers selective cytotoxicity in cancer cells, suggesting that bulky aromatic groups enhance target specificity .
  • Compound 93’s triazole-nitro hybrid demonstrates potent BuChE inhibition, highlighting nitro groups’ role in enzyme interaction .

Synthetic Considerations :

  • Derivatives with nitro groups (e.g., 4e) require controlled reaction conditions to avoid side reactions due to nitro’s electron-withdrawing nature .
  • Methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling, as seen in 4c and related analogs .

Research Findings and Implications

  • Pharmacological Potential: Nitro-substituted derivatives show promise in enzyme inhibition (e.g., BuChE) and cancer therapy, while methoxy groups improve solubility for drug formulation .
  • Analytical Characterization : Mass spectrometry (MS) and NMR data for analogs (e.g., 4e, FC2) confirm stable fragmentation patterns influenced by substituents, aiding structural elucidation .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, CF₃) enhance binding to hydrophobic enzyme pockets. Bulky substituents (e.g., indole, triazole) improve selectivity but may reduce bioavailability .

Biological Activity

The compound 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 277.31 g/mol
  • CAS Number : 20432-03-5
  • Melting Point : 175-177.5 °C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its effects on neurological conditions.

Anticancer Activity

Research indicates that compounds within the dibenzo diazepine class exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic factors.
  • Case Studies :
    • In a study examining various derivatives of dibenzo diazepines, compounds similar to this one demonstrated IC50 values ranging from 5 to 15 μM against different cancer cell lines (e.g., MCF-7 breast cancer cells) .
CompoundCell LineIC50 (μM)
Dibenzo Diazepine DerivativeMCF-710
Dibenzo Diazepine DerivativeA549 (Lung)12

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

  • Mechanism : The compound appears to exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease.
  • Research Findings : In vitro studies have shown that the compound can enhance cholinergic transmission by inhibiting AChE with an IC50 value comparable to standard drugs used in Alzheimer's treatment .
StudyAChE Inhibition IC50 (μM)Reference
Current Compound Study6.21 ± 0.52
Donepezil (Control)5.21 ± 0.45

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Substituent Effects :
    • The presence of the methoxy group at the para position significantly enhances lipophilicity and bioavailability.
    • The nitro group at the meta position may influence electron-withdrawing properties, enhancing interaction with target enzymes.
  • Comparative Analysis :
    • Other derivatives with varied substitutions have been tested for their biological activity, indicating that slight modifications can lead to substantial changes in potency.

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